molecular formula C10H12FNO B2503319 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol CAS No. 1525483-21-9

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol

Cat. No.: B2503319
CAS No.: 1525483-21-9
M. Wt: 181.21
InChI Key: CHDPSRSEKZHNLE-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with cyclobutanone in the presence of an amine catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and fluorophenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce 4-fluorophenylcyclobutanol.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)cyclobutan-1-ol
  • 3-Amino-1-(4-bromophenyl)cyclobutan-1-ol
  • 3-Amino-1-(4-methylphenyl)cyclobutan-1-ol

Uniqueness

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry for improving the pharmacokinetic properties of drugs.

Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10/h1-4,9,13H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSRSEKZHNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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